molecular formula C8H12O2 B1424473 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone CAS No. 91759-01-2

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone

Cat. No.: B1424473
CAS No.: 91759-01-2
M. Wt: 140.18 g/mol
InChI Key: AJENGVZEIVIXKF-CSMHCCOUSA-N
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Description

1-(7-Oxabicyclo[221]heptan-2-yl)ethanone is a bicyclic compound featuring an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the ethanone group.

    1,4-Epoxycyclohexane: Another cyclic ether with comparable reactivity and applications.

Uniqueness: 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone stands out due to its specific functional groups and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in research and industry .

Properties

CAS No.

91759-01-2

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]ethanone

InChI

InChI=1S/C8H12O2/c1-5(9)7-4-6-2-3-8(7)10-6/h6-8H,2-4H2,1H3/t6-,7+,8+/m1/s1

InChI Key

AJENGVZEIVIXKF-CSMHCCOUSA-N

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]2CC[C@@H]1O2

SMILES

CC(=O)C1CC2CCC1O2

Canonical SMILES

CC(=O)C1CC2CCC1O2

Pictograms

Irritant

Origin of Product

United States

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